Lipophilicity Balance (XLogP) Relative to Close Regioisomeric Analogs
The target compound exhibits a computed XLogP of 1.8 [1], placing it at the lower end of the typical lipophilicity range for dimethoxyphenyl-cyanoacetamide derivatives. By comparison, the 2,4-dimethoxy isomer (predicted XLogP ~2.1) and the 3,4-dimethoxy isomer (predicted XLogP ~1.9) are slightly more lipophilic due to reduced internal hydrogen-bonding between the ortho-methoxy groups and the amide NH [1]. This lower XLogP suggests moderately improved aqueous solubility and potentially different tissue distribution profiles, which may be advantageous in biochemical assays requiring higher compound concentrations without DMSO precipitation. However, this is a class-level inference based on computed properties; no direct experimental solubility or permeability comparison has been published [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide: predicted XLogP ~2.1; N-[cyano-(3,4-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide: predicted XLogP ~1.9 |
| Quantified Difference | ΔXLogP = -0.3 to -0.1 vs. regioisomers |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement, the slightly lower predicted lipophilicity of the 2,3-dimethoxy substitution pattern may translate into better aqueous solubility in biochemical buffers, reducing the risk of compound precipitation in cell-based assays.
- [1] PubChem. N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide. Compound Summary, CID 72022972. National Library of Medicine, 2024. View Source
